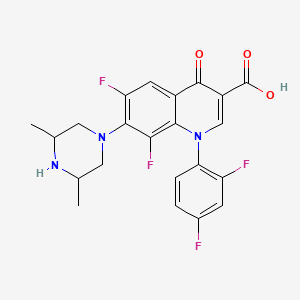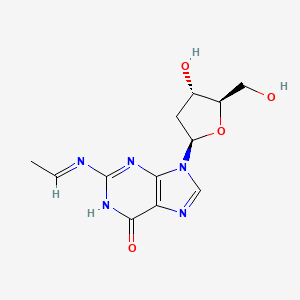
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom attached to the carbothioamide group. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarbothioamide with phenyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. Additionally, it can interact with nucleic acids and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
類似化合物との比較
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can be compared with other oxadiazole derivatives such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a carbothioamide group.
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Contains a carboxylate group instead of a carbothioamide group.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Features a mercapto group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
89515-45-7 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC名 |
N-ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C11H11N3OS/c1-2-12-11(16)10-14-13-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,16) |
InChIキー |
JSQFBAVHGUUDBT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)


![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)

